molecular formula C11H15NO2 B10976347 2-Furyl 2-methylpiperidyl ketone

2-Furyl 2-methylpiperidyl ketone

Cat. No.: B10976347
M. Wt: 193.24 g/mol
InChI Key: FANPIOGJQDUPLC-UHFFFAOYSA-N
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Description

2-Furyl 2-methylpiperidyl ketone is an organic compound with the molecular formula C11H15NO2 It is characterized by the presence of a furan ring attached to a piperidine ring via a ketone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Furyl 2-methylpiperidyl ketone typically involves the reaction of 2-furyl methyl ketone with 2-methylpiperidine. One common method includes the use of a base such as sodium hydride to deprotonate the 2-methylpiperidine, followed by nucleophilic addition to the carbonyl group of 2-furyl methyl ketone. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran under an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield and purity are crucial, often involving the use of continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Furyl 2-methylpiperidyl ketone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Furanones or carboxylic acids.

    Reduction: 2-Furyl 2-methylpiperidyl alcohol.

    Substitution: Halogenated or nitrated furans.

Scientific Research Applications

2-Furyl 2-methylpiperidyl ketone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.

Mechanism of Action

The mechanism by which 2-Furyl 2-methylpiperidyl ketone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan ring can participate in π-π interactions, while the piperidine ring can form hydrogen bonds or ionic interactions with biological macromolecules. These interactions can influence various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

    2-Furyl methyl ketone: Lacks the piperidine ring, making it less complex and potentially less versatile in biological applications.

    2-Methylpiperidyl ketone: Lacks the furan ring, which may reduce its ability to participate in π-π interactions.

    2-Furyl ethyl ketone: Similar structure but with an ethyl group instead of a methyl group, which can affect its reactivity and biological activity.

Uniqueness: 2-Furyl 2-methylpiperidyl ketone is unique due to the combination of the furan and piperidine rings, providing a versatile scaffold for chemical modifications and potential biological activity. This dual functionality makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

furan-2-yl-(2-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C11H15NO2/c1-9-5-2-3-7-12(9)11(13)10-6-4-8-14-10/h4,6,8-9H,2-3,5,7H2,1H3

InChI Key

FANPIOGJQDUPLC-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C(=O)C2=CC=CO2

Origin of Product

United States

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